

SGC0946 Cellular Potency and Experimental Data

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Compound Focus: SGC0946

CAS No.: 1561178-17-3

Cat. No.: S543086

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Cell Type / Model	Cellular Potency (IC ₅₀ or Effective Concentration)	Key Experimental Readouts	Supporting Citations
<p> Mixed Lineage Leukemia (MLL) ~8.8 nM (MCF10a cells); ~2.6 nM (A431 cells) Reduction of H3K79me2 levels; Antiproliferative effects in MLL-rearranged cells (e.g., MV4-11). [1] [2] Renal Cell Carcinoma (RCC) 1-10 µM Attenuation of cell growth & invasion; S-phase cell cycle arrest; reduction of H3K79me2 and downstream targets (STAT5B, CDK6). [3] TET2-deficient Hematopoietic Cells Not specified (screen hit) Selective reduction of competitive fitness and proliferation of <i>Tet2KO</i> hematopoietic stem and progenitor cells (HSPCs). [4] Dopaminergic Neuron Differentiation Not specified (screen hit) Increased reporter (luciferase under TH promoter) activity; suggested enhancement of dopaminergic neuron survival/differentiation. [5] </p>			

Experimental Protocols for Cellular Validation

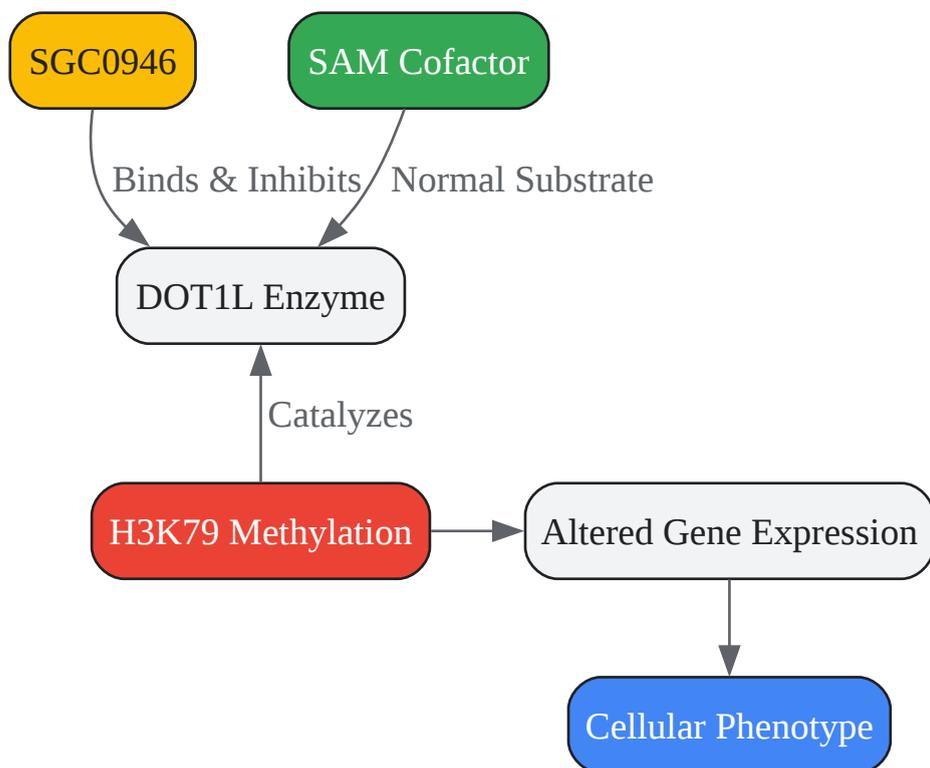
For researchers aiming to validate DOT1L inhibition in cells, here are the core methodologies derived from the cited studies.

- Cell Culture and Treatment

- **Cell Lines:** Common models include MLL-rearranged leukemic cells (e.g., MV4-11), renal cancer cells (e.g., 786-O, A498), or specialized models like hematopoietic progenitor cells ([4] [3]) and hESC-derived dopaminergic neurons ([5]).
- **Treatment with SGC0946:** The compound is typically dissolved in **DMSO** and used at a range of concentrations. Treatment duration is critical, as reduction of the H3K79me2 biomarker can require **4 to 7 days** of continuous exposure due to the slow turnover of this histone mark ([1] [6]).
- Key Assays and Readouts
 - **Biomarker Inhibition: Immunoblotting or Immunofluorescence for H3K79me2** is the standard method to confirm target engagement in cells. A typical protocol involves:
 - **Cell Lysis:** Lyse treated cells using RIPA buffer supplemented with protease inhibitors.
 - **Gel Electrophoresis and Transfer:** Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
 - **Antibody Probing:** Probe the membrane with a primary antibody against **H3K79me2** (e.g., Abcam #ab3594), followed by an HRP-conjugated secondary antibody.
 - **Detection:** Visualize using enhanced chemiluminescence (ECL) reagents. Normalization is done using a total histone H3 or housekeeping protein antibody (e.g., GAPDH) ([3]).
 - **Phenotypic Assays:**
 - **Proliferation:** Assessed via **Cell Counting Kit-8 (CCK-8)** assays. Cells are seeded in 96-well plates, treated with **SGC0946**, and OD450 is measured after CCK-8 reagent addition ([3]).
 - **Clonogenic Potential:** Measuring the colony-forming ability of cells in semi-solid media or low density after inhibitor treatment ([4]).

Mechanism of Action and Pathway

SGC0946 is a **S-adenosyl-L-methionine (SAM) competitive inhibitor**. It binds to the SAM-binding pocket of DOT1L, inducing a conformational change that remodels the catalytic site and inhibits the transfer of a methyl group to H3K79 [2]. The following diagram illustrates the pathway and experimental rationale for using **SGC0946**.



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Important Considerations for Experimental Design

- **Use Appropriate Controls:** Always include an **inactive control compound** in your experiments. **SGC0649** was developed as a structurally similar but inactive control for **SGC0946**. Note that SGC0649 should be used at relatively low concentrations as it may still retain weak DOT1L inhibitory activity at higher doses ($IC_{50} = 390$ nM) [6].
- **Time-Dependent Effects:** The cellular effects of **SGC0946** on proliferation and differentiation are often more pronounced than the direct biochemical inhibition of the H3K79me mark and may require longer treatment times to manifest [5] [6].
- **Potency Variation:** The effective concentration can vary significantly depending on the cellular context and the assay readout. **Nanomolar-range** concentrations are often sufficient to reduce H3K79me₂, while **micromolar-range** concentrations may be needed to observe strong phenotypic effects like impaired proliferation [6] [3].

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References

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